2-(1-Ethyl-4-(furan-2-carbonyl)-5-(methylthio)-2-oxo-2,5-dihydro-1H-pyrrol-3-yl)acetic acid
CAS No.:
Cat. No.: VC15863539
Molecular Formula: C14H15NO5S
Molecular Weight: 309.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H15NO5S |
|---|---|
| Molecular Weight | 309.34 g/mol |
| IUPAC Name | 2-[1-ethyl-3-(furan-2-carbonyl)-2-methylsulfanyl-5-oxo-2H-pyrrol-4-yl]acetic acid |
| Standard InChI | InChI=1S/C14H15NO5S/c1-3-15-13(19)8(7-10(16)17)11(14(15)21-2)12(18)9-5-4-6-20-9/h4-6,14H,3,7H2,1-2H3,(H,16,17) |
| Standard InChI Key | OXMNKSQQANGKEH-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C(C(=C(C1=O)CC(=O)O)C(=O)C2=CC=CO2)SC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a 2,5-dihydro-1H-pyrrole ring substituted at positions 1, 3, 4, and 5. Key functional groups include:
-
1-Ethyl group: Attached to the pyrrole nitrogen, enhancing lipophilicity.
-
4-Furan-2-carbonyl: A heteroaromatic acyl group contributing π-π stacking potential.
-
5-Methylthio: A sulfur-containing substituent influencing redox properties.
-
3-Acetic acid: A carboxylic acid side chain enabling salt formation or conjugation .
The planar pyrrole ring and conjugated furan system suggest potential for intermolecular interactions, while the methylthio group may participate in thiol-disulfide exchange reactions.
Physical and Chemical Properties
Table 1 summarizes key physicochemical data:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₅NO₅S | |
| Molecular Weight | 309.34 g/mol | |
| Purity (Commercial Samples) | ≥97% | |
| Solubility | Likely polar aprotic solvents |
The compound’s logP (estimated via computational methods) is approximately 1.2, indicating moderate lipophilicity suitable for membrane permeability in biological systems . Its acetic acid moiety confers water solubility at physiological pH, though exact pKa values remain uncharacterized.
Synthesis and Manufacturing
Synthetic Routes
While detailed protocols are proprietary, available data suggest a multi-step approach:
-
Pyrrole Core Formation: Cyclocondensation of γ-keto acids with amines, potentially using ZrCl₄ catalysis as demonstrated for analogous tetrasubstituted pyrroles .
-
Furan-2-carbonyl Introduction: Acylation via Friedel-Crafts or nucleophilic acyl substitution.
-
Methylthio Incorporation: Thioether formation using methanethiol or methyl disulfide under basic conditions.
Notably, Zr-catalyzed methods enable regioselective diacylation of pyrroles at positions 1 and 3, a strategy applicable to this compound’s synthesis .
Reaction Optimization
Key challenges include:
-
Steric hindrance from the ethyl and methylthio groups, necessitating elevated temperatures (80–100°C).
-
Hydrolytic stability: The 2-oxo group requires anhydrous conditions during synthesis.
-
Purification: Chromatographic separation is often needed due to byproducts from incomplete acylation .
| Supplier | Purity | Status | Price Range (USD/g) |
|---|---|---|---|
| Amadis Chemical Co. | 97% | Available | 250–350 |
| CymitQuimica | N/A | Discontinued | N/A |
The compound’s discontinuation by some vendors reflects either limited demand or synthesis challenges. Researchers are advised to verify batch-specific analytical data before purchase.
Research Challenges and Future Directions
Stability Studies
Hydrolytic degradation pathways remain uncharacterized. Accelerated stability testing under varied pH and temperature conditions is warranted .
Structure-Activity Relationships (SAR)
Systematic modifications could optimize bioactivity:
-
Replacing the ethyl group with bulkier alkyl chains to enhance target affinity.
-
Exchanging methylthio for sulfoxide/sulfone groups to modulate redox behavior .
Scalable Synthesis
Developing one-pot methodologies using flow chemistry or enzymatic catalysis would improve manufacturability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume